(2R,4R)-pyrrolidine-2,4-dicarboxylic acid
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Overview
Description
It is a selective agonist for group II metabotropic glutamate receptors (mGluR2/3), which play a crucial role in modulating neurotransmission in the central nervous system . This compound has been studied for its potential therapeutic effects, particularly in the context of neurological disorders such as epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-pyrrolidine-2,4-dicarboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the nucleophilic addition of substituted benzylamine, aniline, or alkylamine to carbamoylbenzoic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-pyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the pyrrolidine ring.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reduced forms.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,4R)-pyrrolidine-2,4-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmission and neuronal apoptosis.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy.
Mechanism of Action
The mechanism of action of (2R,4R)-pyrrolidine-2,4-dicarboxylic acid involves its interaction with group II metabotropic glutamate receptors (mGluR2/3). By binding to these receptors, the compound modulates the release of neurotransmitters, thereby affecting neuronal excitability and synaptic plasticity . This modulation can lead to neuroprotective effects, such as reducing neuronal apoptosis in conditions like epilepsy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct pharmacological profiles.
Prolinol: A related compound used in various chemical syntheses.
Uniqueness
What sets (2R,4R)-pyrrolidine-2,4-dicarboxylic acid apart from these similar compounds is its high selectivity for group II metabotropic glutamate receptors and its potential therapeutic applications in neurological disorders . Its unique stereochemistry also contributes to its specific biological activities.
Properties
IUPAC Name |
(2R,4R)-pyrrolidine-2,4-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBQSJHFYZIPH-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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